N-[(4-Methylphenyl)methylene]methanamine
Description
N-[(4-Methylphenyl)methylene]methanamine is a Schiff base derived from the condensation of 4-methylbenzaldehyde with methylamine. Its structure consists of an imine group (C=N) linking a 4-methylphenyl group to a methylamine moiety, with the molecular formula C₉H₁₁N. Schiff bases like this are widely studied for their applications in coordination chemistry, catalysis, and bioactivity due to their ability to act as ligands and their structural versatility.
Properties
CAS No. |
17972-13-3 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
N-methyl-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C9H11N/c1-8-3-5-9(6-4-8)7-10-2/h3-7H,1-2H3 |
InChI Key |
OUIZQAPFPIQXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4-Dimethylbenzenemethanimine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of N,4-Dimethylbenzenemethanimine often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also involve the use of automated systems for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethylbenzenemethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).
Major Products Formed
Oxidation: N,4-Dimethylbenzenemethanimine N-oxide.
Reduction: N,4-Dimethylbenzenemethanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,4-Dimethylbenzenemethanimine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,4-Dimethylbenzenemethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the pathways and processes in which it is involved.
Comparison with Similar Compounds
Structural and Spectral Properties
Infrared (IR) Spectroscopy
- N-[(4-Methylphenyl)methylene]methanamine : Expected C=N stretch at ~1620–1640 cm⁻¹ , consistent with imine formation. The 4-methylphenyl group shows aromatic C-H stretches at ~3000–3100 cm⁻¹ .
- Pyrazole derivatives (e.g., 3a) : Exhibit C=N stretches at 1630–1650 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
- Butenafine analogues (e.g., 3be) : Show C=N absorption at 1645 cm⁻¹ and tert-butyl C-H stretches at ~2960 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
- This compound :
- Pyrazole derivatives (e.g., 3a) :
- Butenafine analogues (e.g., 3be) :
Electronic and Solubility Effects of Substituents
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase imine stability and redox activity. For example, 3a (Cl-substituted) shows higher thermal stability than the methyl-substituted target compound.
- Electron-Donating Groups (e.g., CH₃, OCH₃) : Enhance solubility in polar solvents. The 4-methyl group in the target compound improves lipophilicity compared to polar analogues like N-[(4-methoxyphenyl)methylene]methanamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
